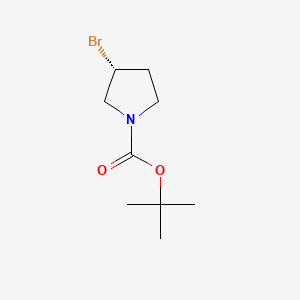

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.: 569660-97-5

Cat. No.: VC3345748

Molecular Formula: C9H16BrNO2

Molecular Weight: 250.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 569660-97-5 |

|---|---|

| Molecular Formula | C9H16BrNO2 |

| Molecular Weight | 250.13 g/mol |

| IUPAC Name | tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 |

| Standard InChI Key | QJTKPXFJOXKUEY-SSDOTTSWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)Br |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)Br |

Introduction

Chemical Identity and Structure

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester, alternatively known as tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate, is a heterocyclic compound containing a five-membered pyrrolidine ring with a bromine substituent at the 3-position in the R configuration. The nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis.

The compound has the CAS Number 569660-97-5 and features a molecular formula of C₉H₁₆BrNO₂ . Its three-dimensional structure includes a pyrrolidine ring with the bromine atom positioned in an R-configuration at the 3-position, creating a specific stereochemistry that is critical for many of its applications. The Boc protecting group extends from the nitrogen atom, providing a carbamate functionality that shields the nitrogen from unwanted reactions while allowing for selective deprotection when needed.

Structural Characteristics

The molecule contains several key structural features:

-

A five-membered pyrrolidine ring with nitrogen at position 1

-

A bromine atom at the 3-position with R stereochemistry

-

A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen

-

A well-defined chiral center that provides specificity in stereochemical reactions

Physicochemical Properties

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits distinct physicochemical properties that influence its behavior in chemical reactions and its handling requirements. Understanding these properties is essential for researchers utilizing this compound in synthetic and pharmaceutical applications.

Physical Properties

The compound demonstrates specific physical characteristics that are documented in scientific literature:

These physical properties indicate that the compound is a relatively stable solid at room temperature with moderate lipophilicity as suggested by its LogP value of 1.64 .

Chemical Properties

The chemical behavior of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is largely determined by its functional groups:

-

The bromine atom at the 3-position serves as an excellent leaving group, making the compound valuable for nucleophilic substitution reactions.

-

The Boc-protected nitrogen provides a stable amine functionality that can be deprotected under acidic conditions.

-

The compound can participate in various transformations including:

-

Nucleophilic substitution reactions at the bromine position

-

Metal-catalyzed coupling reactions

-

Reduction reactions to form the corresponding 3-substituted pyrrolidine derivatives

-

Synthesis Methods

The synthesis of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several strategic approaches that ensure stereochemical control and efficiency.

Common Synthetic Routes

While the search results don't provide specific synthesis methods for this exact compound, analogous bromination reactions can be inferred from related compounds. For instance, the synthesis of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate involves bromination of the corresponding non-brominated compound using bromine in the presence of aluminum chloride .

A potential synthetic route might include:

-

Starting with commercially available (R)-3-hydroxypyrrolidine

-

Protection of the nitrogen with di-tert-butyl dicarbonate (Boc₂O)

-

Conversion of the hydroxyl group to a leaving group (e.g., mesylate or tosylate)

-

Displacement with a bromide nucleophile with inversion or retention of configuration as required

Alternatively, the compound could be prepared from (R)-3-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester through appropriate functional group transformations.

Stereochemical Considerations

Maintaining the R-configuration at the 3-position is critical during synthesis. This often requires careful selection of reaction conditions and reagents to either preserve the existing stereochemistry or to invert it in a controlled manner. Chiral catalysts or chiral auxiliaries may be employed to establish the desired stereochemistry when starting from achiral precursors.

Applications in Research and Development

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester serves as a valuable building block in various research areas, particularly in pharmaceutical development and organic synthesis.

Role in Pharmaceutical Synthesis

Related Compounds and Derivatives

Understanding the relationship between (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester and structurally similar compounds provides valuable context for its applications and properties.

Structural Analogs

Several related compounds share structural similarities:

-

(R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 138108-72-2) contains a hydroxymethyl group instead of bromine at the 3-position .

-

(R)-3-Bromo-1-methyl-pyrrolidine (CAS: 1353997-56-4) features a methyl group on the nitrogen instead of the Boc protecting group .

-

tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate contains a six-membered piperidine ring with a ketone at the 4-position, compared to the five-membered pyrrolidine ring in our target compound .

Functional Transformations

The bromine functionality in (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester enables various transformations:

-

Substitution with nucleophiles such as amines, thiols, or alcohols

-

Metal-halogen exchange reactions for introducing carbon-based substituents

-

Reduction to form the corresponding unsubstituted pyrrolidine derivative

-

Elimination reactions under appropriate conditions to form unsaturated systems

Current Research Trends

Recent scientific investigations continue to expand the utility of brominated pyrrolidine derivatives in synthetic and medicinal chemistry.

Catalytic Transformations

Recent research has focused on developing catalytic methods for the transformation of pyrrolidine derivatives. For instance, B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines to form pyrroles represents an important synthetic pathway in heterocyclic chemistry . These approaches may be applicable to (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester, potentially enabling new synthetic routes to complex nitrogen-containing compounds.

Medicinal Chemistry Applications

Pyrrolidine derivatives with defined stereochemistry continue to be important scaffolds in medicinal chemistry. The ability to selectively functionalize the 3-position of the pyrrolidine ring makes compounds like (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester valuable intermediates in the synthesis of potential therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume